An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride: Chemical Properties, Structure, and Experimental Analysis
An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride: Chemical Properties, Structure, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine salt with significant applications in the cosmetics industry and as a versatile intermediate in organic synthesis.[1][2] It is most prominently recognized for its function as a "coupler" in oxidative hair dye formulations, where it reacts with precursor molecules to form stable, long-lasting color within the hair shaft.[3][4][5][6][7] Beyond its role in cosmetology, it serves as a biochemical for proteomics research and a building block in the synthesis of pharmaceuticals.[6][8] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental protocols for its analysis.
Chemical Structure and Identification
The molecular structure of 2,4-Diaminophenoxyethanol Dihydrochloride consists of a di-substituted benzene ring with two amino groups and a 2-hydroxyethoxy side chain, forming a stable dihydrochloride salt.
Caption: Chemical structure of 2,4-Diaminophenoxyethanol Dihydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[9][10] |
| CAS Number | 66422-95-5[1][2][8][9][11] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[8][9] |
| Molecular Weight | 241.12 g/mol [8][10][12] |
| Canonical SMILES | C1=CC(=C(C=C1N)N)OCCO.Cl.Cl[10] |
| InChIKey | VXYWXJXCQSDNHX-UHFFFAOYSA-N[10][13] |
| Synonyms | 2,4-Diaminophenoxyethanol 2HCl; 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride[8][9] |
Physicochemical Properties
2,4-Diaminophenoxyethanol Dihydrochloride is typically a white to pale grey or pink crystalline powder.[1][2][3][14] Its dihydrochloride salt form renders it highly soluble in water, a critical property for its application in aqueous formulations like hair dyes.[15] The compound is noted to be air-sensitive and may undergo hydrolysis under strongly acidic or alkaline conditions.[1][2][15][16]
Table 2: Quantitative Physicochemical Data
| Property | Value | Conditions |
| Melting Point | 222-224 °C[1][2][6][15][16][17] | - |
| Boiling Point | 432.7 °C[15][17][18] | 760 mmHg |
| Density | 1.409 g/cm³[1][2][16][18] | 20 °C |
| Water Solubility | 425 g/L[1][2][14][15][16][18] | 20 °C |
| Organic Solubility | Slightly soluble in DMSO and Methanol; Insoluble in Acetone and 95% Ethanol[1][2][4][15] | Room Temperature |
| Log P (o/w) | -0.98 / 0.99[1][2][14][15][18] | 20 °C |
| Vapor Pressure | 0 Pa[1][2][16][17][18] | 20 °C |
Note on Log P: Conflicting values of -0.98 and 0.99 are reported in the literature.[1][14][15][18] The negative value is more consistent with the compound's high water solubility and ionic salt structure.[15]
Synthesis and Mechanism of Action
General Synthesis Pathway
The most common industrial synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride involves a three-step process starting from 2,4-dinitrochlorobenzene.[1][2][19] This process includes condensation, catalytic hydrogenation, and subsequent salt formation.
Caption: General workflow for the synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride.
Mechanism of Action in Oxidative Hair Dyeing
In permanent hair dye systems, 2,4-Diaminophenoxyethanol acts as a "coupler." It is formulated with "precursor" molecules (e.g., p-phenylenediamine).[4][5] When mixed with an oxidizing agent, typically hydrogen peroxide, the precursors are oxidized to an active state. These activated precursors then react with the coupler molecules inside the hair shaft to form large, colored polymer molecules which are trapped, resulting in a permanent color change.[5]
Caption: Oxidative hair dyeing process involving a coupler and precursor.
Experimental Protocols
Protocol: Synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride
This protocol is a generalized procedure based on common synthesis routes described in the literature.[1][2][19][20]
-
Condensation:
-
In a reaction vessel, dissolve 2,4-dinitrochlorobenzene in an excess of ethylene glycol.
-
Under controlled temperature, slowly add a strong base, such as sodium hydroxide (NaOH), to facilitate the condensation reaction under alkaline conditions.
-
Maintain the reaction for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Neutralize the mixture and filter to isolate the intermediate product, β-2,4-dinitrophenoxyethanol.
-
-
Hydrogenation:
-
Transfer the intermediate to a hydrogenation reactor containing a suitable solvent (e.g., ethanol).
-
Add a catalyst, such as a palladium-iron (Pd-Fe) adsorptive resin.
-
Pressurize the reactor with hydrogen gas (H₂).
-
Conduct the reaction under low pressure and moderate temperature, monitoring hydrogen uptake.
-
Upon completion, filter out the catalyst to obtain a solution of the 2,4-Diaminophenoxyethanol free base.
-
-
Salification and Purification:
-
To the solution of the free base, add a stoichiometric amount of concentrated hydrochloric acid (HCl) to form the dihydrochloride salt.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[21]
-
Dry the purified crystals under vacuum.
-
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the synthesized compound.[14][21]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at 254 nm.[4]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of 2,4-Diaminophenoxyethanol Dihydrochloride in the mobile phase to create a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume (e.g., 10 µL) of the standard solution and record the chromatogram and retention time.
-
Inject the same volume of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to 2,4-Diaminophenoxyethanol Dihydrochloride in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). Purity should typically be ≥98%.[21]
-
Protocol: Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method to screen for the potential of a substance to cause skin sensitization. This is a summary of the protocol described for testing the compound.[14]
-
Animal Model: Use a suitable mouse strain (e.g., CBA/J).
-
Group Allocation:
-
Test Group: Mice treated with 2,4-Diaminophenoxyethanol Dihydrochloride at various concentrations (e.g., 0.5, 1, 2.5, 5, and 10% w/v) in a suitable vehicle like dimethyl sulfoxide (DMSO).
-
Negative Control Group: Mice treated with the vehicle (DMSO) alone.
-
Positive Control Group: Mice treated with a known sensitizer (e.g., 25% alpha-hexylcinnamaldehyde).
-
-
Application:
-
Apply a small volume (e.g., 25 µL) of the test substance, negative control, or positive control to the dorsal surface of each ear of the respective mice.
-
Repeat the application for three consecutive days.
-
-
Proliferation Assessment:
-
After a two-day rest period (Day 6), administer a single intravenous injection of tritiated methyl thymidine (³H-TdR).
-
Several hours later, humanely euthanize the animals and excise the auricular lymph nodes that drain the application site.
-
-
Data Analysis:
-
Pool the lymph nodes for each group and prepare single-cell suspensions.
-
Measure the incorporation of ³H-TdR into the lymphocytes using a scintillation counter to quantify cell proliferation.
-
Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the negative control group. An SI of 3 or greater is typically considered a positive result, indicating sensitizing potential.
-
Safety and Handling
2,4-Diaminophenoxyethanol Dihydrochloride requires careful handling in a laboratory or industrial setting.
-
Handling: Use in a well-ventilated area.[12][18][22] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[12][18][23][24] Avoid the formation of dust and aerosols.[12][18][22]
-
Storage: Store in a cool, dry place in a tightly sealed, light-resistant container.[12][23] The compound is air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[1][2][16]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[12][22] Thermal decomposition may release toxic and corrosive gases like hydrogen chloride.[15]
Conclusion
2,4-Diaminophenoxyethanol Dihydrochloride is a well-characterized compound with defined physicochemical properties and established applications, primarily in the cosmetics industry. Its synthesis is straightforward, and robust analytical methods exist for its quality control. Understanding its chemical behavior, particularly its role in oxidative dyeing processes, and adhering to strict safety and handling protocols are essential for its effective and safe use in research and product development.
References
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